(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone is a chemical compound with the molecular formula and a CAS number of 112055-56-8. It is classified as a specialty material, often utilized in various scientific applications due to its unique structural properties. This compound is recognized for its potential in medicinal chemistry and as a building block in organic synthesis.
The synthesis of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone typically involves several steps, primarily focusing on the formation of the pyrazole ring and subsequent functionalization:
Technical details regarding specific reagents, solvents, and conditions (such as temperature and time) are critical for optimizing yields and purity but are often proprietary or vary among different laboratories.
The molecular structure of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone can be represented using various notations:
Cc1ccc(cc1)C(=O)c2cnn(c2N)-c3ccccc3
VBNHNASSOYAUES-UHFFFAOYSA-N
The compound features a pyrazole core substituted at the 5-position with an amino group and at the 1-position with an o-tolyl group, while the 4-position is linked to a chlorophenyl group through a carbonyl linkage. This complex structure contributes to its biological activity and reactivity.
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone can participate in various chemical reactions:
These reactions are crucial for developing derivatives with tailored properties for specific applications.
The mechanism of action for (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone largely depends on its biological targets. While specific pathways may vary, potential mechanisms include:
Data from biological assays would provide insights into its efficacy and specificity against target proteins or pathways.
The physical and chemical properties of (5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone include:
These properties are essential for understanding how the compound behaves under various conditions and its suitability for different applications.
(5-Amino-1-(o-tolyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone has several scientific uses:
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.: 116003-63-5
CAS No.: 1276186-19-6
CAS No.: 67619-92-5